molecular formula C18H19NO3 B5634021 4-[Ethyl(2-methylphenyl)carbamoyl]phenyl acetate

4-[Ethyl(2-methylphenyl)carbamoyl]phenyl acetate

Cat. No.: B5634021
M. Wt: 297.3 g/mol
InChI Key: KMCQKCSZBAFWIU-UHFFFAOYSA-N
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Description

4-[Ethyl(2-methylphenyl)carbamoyl]phenyl acetate is a synthetic organic compound characterized by a phenyl acetate backbone substituted at the para position with a carbamoyl group. The carbamoyl moiety is further functionalized with ethyl and 2-methylphenyl substituents, resulting in the full systematic name. Its molecular formula is C₁₉H₂₁NO₃, with a molecular weight of 311.38 g/mol.

Properties

IUPAC Name

[4-[ethyl-(2-methylphenyl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-4-19(17-8-6-5-7-13(17)2)18(21)15-9-11-16(12-10-15)22-14(3)20/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCQKCSZBAFWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethyl(2-methylphenyl)carbamoyl]phenyl acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acylation of 4-aminophenyl acetate with ethyl(2-methylphenyl)carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-[Ethyl(2-methylphenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

4-[Ethyl(2-methylphenyl)carbamoyl]phenyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[Ethyl(2-methylphenyl)carbamoyl]phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-[ethyl(2-methylphenyl)carbamoyl]phenyl acetate, a comparison with structurally or functionally related compounds is provided below:

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Substituents Applications/Findings References
This compound C₁₉H₂₁NO₃ Ethyl, 2-methylphenyl, carbamoyl, acetate Potential pharmaceutical or agrochemical applications (inferred from carbamoyl group)
[4-[(2,3-Dimethylphenyl)carbamoyl]phenyl]methyl acetate C₁₈H₁₉NO₃ 2,3-Dimethylphenyl, carbamoyl, methyl acetate Structural analog; substituent positioning may influence receptor binding or stability
Para-cresyl phenyl acetate C₁₅H₁₄O₃ Para-methylphenyl, acetate Fragrance industry (sweet, floral aroma); used in perfumes and cosmetics
Benzyl phenyl acetate C₁₅H₁₄O₂ Benzyl, phenyl, acetate Anti-inflammatory, analgesic, and fragrance applications
4-Ethyl phenol C₈H₁₀O Ethyl, phenol Wine aroma contributor; off-flavors at >0.23 mg/L
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Phenyl, keto-ester Synthetic intermediate for pharmaceuticals and agrochemicals

Key Structural and Functional Differences

Carbamoyl vs. Ethyl 2-phenylacetoacetate contains a keto group, enhancing its reactivity in enolate-based synthesis .

Substituent Effects :

  • The 2-methylphenyl group in the target compound may sterically hinder interactions compared to the 2,3-dimethylphenyl analog, affecting solubility or metabolic stability .
  • Para-cresyl phenyl acetate’s methyl group at the para position optimizes its volatility and fragrance profile, whereas the target compound’s carbamoyl group likely reduces volatility .

Research Findings

  • 4-Ethyl phenol (a simpler analog) is notable in oenology for contributing "barnyard" aromas in wines at concentrations exceeding 0.23 mg/L . The target compound’s acetate group may mitigate such off-flavors by altering volatility.
  • Benzyl phenyl acetate demonstrates anti-inflammatory and immunomodulatory properties, suggesting that the carbamoyl variant could be explored for similar bioactivity .
  • Para-cresyl phenyl acetate ’s high purity and stability in formulations highlight the importance of substituent selection for industrial applications .

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